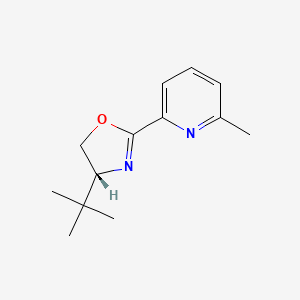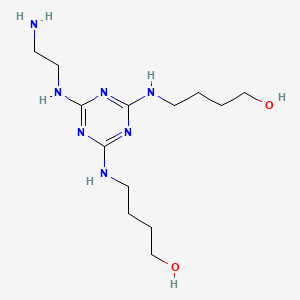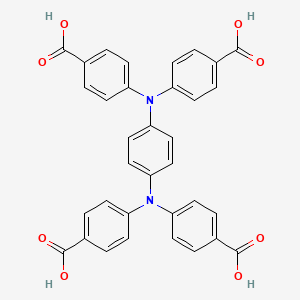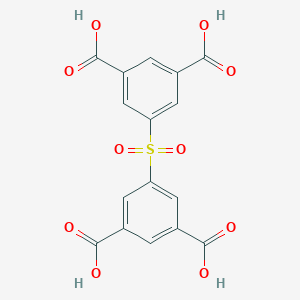
2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes multiple aminoethyl groups and a trifluoroacetate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by aminoethyl groups. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The aminoethyl groups can be oxidized to form corresponding imines or nitriles.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The aminoethyl groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The triazine ring may also participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Melamine: A triazine derivative with three amino groups, used in the production of melamine resins.
Cyanuric Acid: A triazine compound with three hydroxyl groups, used in the production of disinfectants and herbicides.
Atrazine: A triazine herbicide used for weed control in agriculture.
Uniqueness
2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine is unique due to its multiple aminoethyl groups and trifluoroacetate counterion, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N9.C2HF3O2/c10-1-4-13-7-16-8(14-5-2-11)18-9(17-7)15-6-3-12;3-2(4,5)1(6)7/h1-6,10-12H2,(H3,13,14,15,16,17,18);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBCFWIPYWLCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=NC(=NC(=N1)NCCN)NCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22F3N9O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)







![1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8197822.png)

![[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid](/img/structure/B8197829.png)

